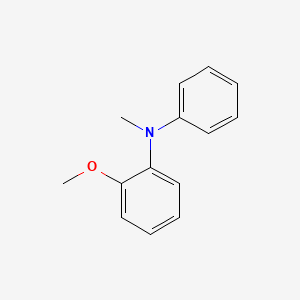

2-methoxy-N-methyl-N-phenylaniline

Description

Contextualization within Substituted Anilines and Organic Chemistry

2-methoxy-N-methyl-N-phenylaniline, identified by its CAS number 263917-74-4, is an aromatic organic compound. chem960.combuyersguidechem.comchemsrc.com Structurally, it is a derivative of aniline (B41778), the simplest aromatic amine. As a member of the substituted aniline class, it features modifications to both the phenyl ring and the amino group. Specifically, it possesses a methoxy (B1213986) (-OCH₃) group at the ortho (2-position) of the aniline ring, and the nitrogen atom is bonded to both a methyl (-CH₃) group and a second phenyl group, making it a tertiary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 263917-74-4 |

| Molecular Formula | C₁₄H₁₅NO |

Significance in Modern Chemical Research

The significance of this compound in modern research is primarily understood through its identity as a complex N-arylaniline. The synthesis of molecules containing carbon-nitrogen (C-N) bonds, particularly involving aromatic rings, is a central theme in contemporary organic chemistry due to the prevalence of this motif in biologically active compounds and functional materials. wikipedia.orgrug.nl The development of efficient methods to construct these bonds has been a major focus of academic and industrial research.

Compounds like this compound are products of advanced cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org The ability to synthesize specific, multi-substituted anilines like this one is crucial for creating libraries of compounds for drug discovery and for developing new organic materials with tailored electronic or photophysical properties. The N-arylaniline framework is a key structural component in many pharmaceuticals, hole-transporting materials for organic light-emitting diodes (OLEDs), and as ligands for further catalytic processes. While extensive research focusing solely on this compound is not widely documented, its structure represents a class of molecules that are instrumental targets in the ongoing development of powerful synthetic methodologies.

Historical Perspectives on Related N-Arylanilines Research

The methods for synthesizing N-arylanilines have evolved significantly over more than a century, reflecting major advancements in organometallic chemistry.

Historically, the formation of aryl-amine bonds was accomplished through copper-mediated reactions developed in the early 20th century. The Ullmann condensation, first reported by Fritz Ullmann in 1901, and the related Goldberg reaction, were the primary methods for this transformation. wikipedia.orgwikipedia.orgresearchgate.netnih.gov These reactions typically involved the coupling of an aryl halide with an amine (or alcohol or thiol) in the presence of stoichiometric amounts of copper or copper salts at very high temperatures (often exceeding 200°C) in polar solvents. wikipedia.orgscribd.com While groundbreaking for their time, these methods suffered from major drawbacks, including harsh reaction conditions, a limited substrate scope, and often erratic yields. wikipedia.org

A paradigm shift occurred in the mid-1990s with the independent reports from the laboratories of Stephen L. Buchwald and John F. Hartwig. wikipedia.orgacs.org They developed the palladium-catalyzed amination reaction, now known as the Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under much milder conditions and with far greater functional group tolerance and substrate scope. wikipedia.orgrug.nl The initial reports in 1994 described improvements on earlier work with aminostannanes, but the major breakthrough came in 1995 with a tin-free protocol. rug.nl This development revolutionized the synthesis of N-arylanilines, making them readily accessible and profoundly impacting pharmaceutical and materials science research. acs.orgresearchgate.net The subsequent two decades saw the development of increasingly sophisticated and specialized phosphine (B1218219) ligands to further improve the efficiency and scope of the reaction, establishing it as one of the most important and widely used transformations in modern organic synthesis. rug.nl

Table 2: Comparison of Historical Synthetic Methods for N-Arylanilines

| Feature | Ullmann-Goldberg Reaction (Early 20th Century) | Buchwald-Hartwig Amination (1990s-Present) |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) |

| Reaction Temperature | High (typically > 200°C) | Mild (room temperature to ~110°C) |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, wide range of aryl halides and amines |

| Functional Group Tolerance | Poor | Excellent |

| Significance | Pioneering C-N bond formation method | Revolutionized synthesis of aryl amines |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNMUKURWPRPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440751 | |

| Record name | 2-methoxy-N-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263917-74-4 | |

| Record name | 2-methoxy-N-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Methoxy N Methyl N Phenylaniline

Classical Approaches to N-Arylaniline Synthesis

The traditional toolbox for synthesizing N-arylanilines, including 2-methoxy-N-methyl-N-phenylaniline, is dominated by powerful transition-metal-catalyzed reactions. These methods have become foundational in medicinal and materials chemistry for their reliability and scope.

Palladium-Catalyzed C-N Bond Formation Strategies

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N cross-coupling chemistry, offering a versatile route for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orgnumberanalytics.com This reaction's development was a significant leap forward from harsher, more limited methods. wikipedia.org The synthesis of a tertiary amine like this compound would involve the coupling of an N-methylaniline derivative with a suitable methoxy-substituted aryl halide, or conversely, coupling N-methyl-2-methoxyaniline with an aryl halide.

The general catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. acsgcipr.orglibretexts.org This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylaniline and regenerate the active Pd(0) catalyst. wikipedia.orgacsgcipr.org

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center. The ligand stabilizes the metal, influences its reactivity, and facilitates the key steps of the catalytic cycle.

First-Generation Ligands: Early iterations of the reaction utilized monodentate phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-Tol)₃). acsgcipr.org These were effective but often required harsh conditions and had a limited substrate scope. libretexts.org

Bulky and Bidentate Ligands: The development of sterically hindered and bidentate phosphine ligands revolutionized the field. Ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (dppf) proved more reliable, allowing for the coupling of a wider range of substrates, including primary amines and less reactive aryl chlorides, at lower catalyst loadings and temperatures. wikipedia.orgacsgcipr.org These ligands are thought to prevent the formation of unreactive palladium dimers and accelerate the reaction. wikipedia.org

N-Heterocyclic Carbenes (NHCs): More recently, N-heterocyclic carbenes have emerged as powerful supporting ligands for palladium catalysts in C-N coupling reactions, often exhibiting high stability and activity. wipo.int

The choice of palladium precursor is also crucial. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is common to generate the active catalyst in situ from more stable and less expensive Pd(II) salts such as palladium(II) acetate (B1210297) (Pd(OAc)₂). acsgcipr.org

Table 1: Common Ligands for Palladium-Catalyzed N-Arylation

| Ligand Class | Example Ligand | Key Features |

| Monodentate Phosphines | Tri(o-tolyl)phosphine | Early generation, often requires higher temperatures. acsgcipr.org |

| Bidentate Phosphines | BINAP, dppf | Increased reaction rates and yields, broader substrate scope. wikipedia.org |

| N-Heterocyclic Carbenes | IPr, SIMes | High thermal stability and catalytic activity. wipo.int |

Optimizing reaction parameters is essential for achieving high yields and purity. For a tertiary amine synthesis like that of this compound, careful selection of the base, solvent, and temperature is required.

Base: The role of the base is to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle. acsgcipr.org Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common and highly effective base. acsgcipr.org Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are also used, particularly for sensitive substrates where strong bases might cause side reactions. acsgcipr.org

Solvent: Aprotic solvents are generally used to avoid interference with the catalyst and reagents. Toluene, dioxane, and dimethylformamide (DMF) are common choices. The solvent's polarity and boiling point can significantly influence reaction rates and outcomes.

Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the coupling partners and the catalyst system employed. wikipedia.org Less reactive aryl chlorides often necessitate higher temperatures than the corresponding bromides or iodides. numberanalytics.com

Copper-Catalyzed Coupling Reactions in N-Arylation

Long before the advent of palladium catalysis, copper-mediated reactions were the primary method for forming C-N bonds, known as the Ullmann condensation or Goldberg reaction. wikipedia.orgnih.gov These reactions traditionally required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org

The proposed mechanism involves the formation of a copper(I) species in situ. byjus.com This active species reacts with the amine and the aryl halide, likely through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate, to form the N-arylated product. wikipedia.orgmdpi.com

Modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems often use a copper(I) salt, such as CuI, in the presence of a ligand. nih.gov Ligands like diamines (e.g., phenanthroline) or amino acids can accelerate the reaction, allowing for lower temperatures and improved functional group tolerance. wikipedia.orgnih.gov For the synthesis of this compound, this could involve the reaction of N-methylaniline with 2-iodoanisole (B129775) in the presence of a copper catalyst and a suitable base.

Table 2: Comparison of Classical N-Arylation Methods

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Goldberg) |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) acsgcipr.org | Copper metal or salts (e.g., Cu, CuI) wikipedia.org |

| Ligands | Phosphines, N-Heterocyclic Carbenes acsgcipr.orgwipo.int | Diamines, Amino Acids, Phenanthrolines wikipedia.orgnih.gov |

| Temperature | Mild to moderate (RT to ~120 °C) numberanalytics.com | High (often >150-210 °C), milder with modern ligands wikipedia.org |

| Substrate Scope | Very broad, high functional group tolerance wikipedia.orgnumberanalytics.com | Traditionally limited, improved with new systems mdpi.com |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) acsgcipr.org | Often inorganic carbonates (e.g., K₂CO₃) |

Reductive Amination Routes for Analogous Structures

Reductive amination is a powerful and widely used method for synthesizing amines, including N-methylated secondary and tertiary amines. nih.govwikipedia.org This reaction typically proceeds in one pot by combining a carbonyl compound (an aldehyde or ketone) with an amine and a reducing agent. wikipedia.org An intermediate imine or iminium ion is formed, which is then reduced to the target amine. wikipedia.org

While not a direct C-N aryl coupling method, it is a key strategy for preparing precursors or analogs. For instance, N-methylaniline, a potential precursor for this compound, can be synthesized via the reductive amination of aniline (B41778) with formaldehyde (B43269). A variety of reducing agents can be employed, from catalytic hydrogenation to hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgorganic-chemistry.org More recently, greener methods using hydrosilanes with transition-metal catalysts (e.g., iron or ruthenium) have been developed. nih.govthieme-connect.com

This strategy is particularly valuable for introducing the N-methyl group. For example, a secondary amine like 2-methoxy-N-phenylaniline could be methylated in a subsequent reductive amination step with formaldehyde and a suitable reducing agent to yield the final product.

Novel and Emerging Synthetic Pathways

Research continues to push the boundaries of C-N bond formation, seeking more efficient, sustainable, and cost-effective methods. These emerging pathways offer new possibilities for the synthesis of complex molecules like this compound.

One area of innovation involves the development of novel catalyst systems based on more abundant and less toxic metals, such as iron, to perform reductive aminations. nih.gov These catalysts can offer high chemoselectivity and are more suitable for late-stage functionalization in pharmaceutical synthesis. nih.gov

Another approach is the direct N-methylation of nitroarenes using methanol (B129727) as a sustainable C1 source, catalyzed by specific palladium-ligand systems. researchgate.net This method combines reduction of the nitro group and N-methylation into a single, efficient process.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is also emerging as a green alternative to traditional solvent-based synthesis. mdpi.com Catalyst- and additive-free methods are also being explored, such as the sequential imine condensation–isoaromatization pathway for producing substituted anilines under mild conditions. researchgate.net The development of cascade reactions, where multiple bond-forming events occur in a single operation from an acyclic precursor, represents a highly efficient strategy for building complex molecular architectures. figshare.com These cutting-edge approaches promise to streamline the synthesis of N-arylanilines in the future.

Continuous Flow Reactor Techniques for Efficient Synthesis

Continuous flow technology offers a powerful platform for the synthesis of aniline derivatives, providing enhanced safety, efficiency, and scalability compared to traditional batch processes. While a specific continuous flow synthesis for this compound is not detailed in the available literature, analogous processes for related compounds demonstrate the potential of this technique.

A notable example is the synthesis of 4-methoxy-2-nitroaniline (B140478), which can be achieved through a multi-step continuous flow process. patsnap.comgoogle.com This method involves the sequential execution of acetylation, nitration, and hydrolysis reactions within dedicated continuous flow reactors. The process begins with the acetylation of 4-methoxyaniline with acetic anhydride. patsnap.com The resulting intermediate, 4-methoxyacetanilide, is then nitrated using a mixed acid reagent (sulfuric acid and nitric acid) in a second flow reactor. patsnap.com Finally, the 4-methoxy-2-nitroacetanilide undergoes hydrolysis to yield the final product, 4-methoxy-2-nitroaniline. patsnap.com This integrated approach avoids the isolation of intermediates, reduces reaction times, and improves process safety and control. patsnap.com

The parameters for a representative continuous flow synthesis of 4-methoxy-2-nitroaniline are outlined below:

| Reaction Step | Reagents | Reactor | Temperature | Residence Time |

| Acetylation | 4-methoxyaniline, Acetic Anhydride | Flow Reactor I | 25°C | 13.3 min |

| Nitration | 4-methoxyacetanilide, Mixed Acid | Flow Reactor II | 25°C | 1.3 min |

| Hydrolysis | 4-methoxy-2-nitroacetanilide, NaOH(aq) | Flow Reactor III | 120°C | 6.7 min |

This table is based on data from a patented synthesis method for 4-methoxy-2-nitroaniline. patsnap.com

Furthermore, continuous-flow systems have been effectively used for the selective hydrogenation of nitroarenes to N-arylhydroxylamines. mdpi.com This process, catalyzed by platinum on carbon (Pt/C) and mediated by additives like 4-(dimethylamino)pyridine (DMAP), can achieve high conversion and selectivity (>99%) under mild conditions. mdpi.com Such a system could be adapted for the reduction of a nitro-precursor of this compound. The typical procedure involves pumping a solution of the nitroarene and DMAP in a solvent like THF through a packed-bed reactor containing the catalyst under hydrogen pressure. mdpi.com

Strategies Involving Schiff Bases as Intermediates

A well-established method for synthesizing secondary amines involves the formation and subsequent reduction of a Schiff base (or imine). mdpi.comnih.gov This two-step process typically begins with the condensation reaction between a primary amine and an aldehyde or ketone to form the C=N double bond of the Schiff base. nih.govatlantis-press.com The intermediate imine is then reduced to the corresponding amine.

The synthesis of related secondary amines, such as 2-methoxy-5-((phenylamino)methyl)phenol, illustrates this route. mdpi.comresearchgate.net In this case, aniline is reacted with 3-hydroxy-4-methoxybenzaldehyde in refluxing methanol for several hours to form the Schiff base. mdpi.com The resulting imine is then reduced in situ or after isolation using a reducing agent like sodium borohydride in methanol and dichloromethane (B109758) at room temperature. mdpi.com This particular synthesis reported a yield of 80%. researchgate.net

Similarly, the Schiff base 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol was synthesized from vanillin (B372448) and p-anisidine (B42471) in water, achieving a 95% yield after 30 minutes. atlantis-press.com The formation of the imine group was confirmed by FTIR spectroscopy, which showed a characteristic absorption band at 1590-1591 cm⁻¹. atlantis-press.com

A plausible route to this compound using this strategy could involve:

Reaction of 2-methoxyaniline with benzaldehyde (B42025) to form the N-(2-methoxyphenyl)benzenecarboximine Schiff base.

Reduction of the imine to N-phenyl-2-methoxyaniline.

N-methylation of the secondary amine to yield the final tertiary amine product.

Alternatively, N-methylaniline could be condensed with 2-methoxybenzaldehyde, followed by reduction of the resulting iminium intermediate.

The table below summarizes the synthesis of various secondary amines via the Schiff base reduction route, demonstrating the versatility of this method.

| Starting Amine | Starting Aldehyde | Product | Yield | Reference |

| p-Anisidine | 4-(Dimethylamino)benzaldehyde | 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | 78% | mdpi.com, researchgate.net |

| Aniline | 3-Hydroxy-4-methoxybenzaldehyde | 2-Methoxy-5-((phenylamino)methyl)phenol | 80% | mdpi.com, researchgate.net |

| Vanillin | p-Anisidine | 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol | 95% | atlantis-press.com |

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies on the availability of key precursors and advanced intermediates. The primary building blocks for this molecule are derivatives of aniline and benzene (B151609).

One fundamental precursor is 4-methoxy-N-phenylaniline, a diphenylamine (B1679370) derivative. Its synthesis can be accomplished through the condensation of 4-methoxyaniline (p-anisidine) and bromobenzene. nih.gov This reaction is typically performed in the presence of anhydrous potassium carbonate and a catalytic amount of copper iodide, yielding the product in 75% yield. nih.gov Diphenylamines are a significant class of aromatic amines used widely in organic synthesis. nih.gov

Another related precursor, 2-methyl-4-methoxy diphenylamine, is synthesized from 2-methyl-4-aminoanisole and o-chloro-benzoic acid using a copper catalyst and an acid binding agent in a toluene/DMF solvent mixture. google.com The reaction proceeds via an intermediate which is then decarboxylated to give the final product with a yield of 90.99%. google.com

The synthesis of substituted anilines often involves nitration as a key step. For instance, 4-methoxy-2-nitroaniline is an important intermediate prepared from 4-methoxyaniline. patsnap.com The synthesis involves protecting the amine group via acetylation, followed by regioselective nitration and subsequent deprotection (hydrolysis). patsnap.com

The synthesis of precursors for herbicides like (S)-metolachlor also provides relevant methodologies. The precursor (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is prepared via catalytic hydrogenation of an aziridine (B145994) intermediate or through reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone. google.com These methods highlight established routes for N-alkylation of aniline derivatives, which is a key transformation required for the synthesis of this compound.

Reaction Mechanisms and Reactivity Studies of 2 Methoxy N Methyl N Phenylaniline

Mechanistic Investigations of C-N Coupling Reactions

The formation of the central carbon-nitrogen (C-N) bond in structures analogous to 2-methoxy-N-methyl-N-phenylaniline is a cornerstone of modern organic synthesis, often achieved through transition-metal-catalyzed cross-coupling reactions. These methods provide efficient pathways to construct the diarylamine framework.

Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a primary method for synthesizing N-aryl and N-heteroaryl amines. rsc.org The synthesis of related ortho-substituted diarylamines, such as 2-methyl-N-phenylaniline, has been accomplished using palladium catalysts. The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide (e.g., bromobenzene) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine (e.g., 2-methoxyaniline derivative) coordinates to the palladium(II) center. A base then deprotonates the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the reaction's success, with specialized phosphine (B1218219) ligands like BrettPhos and RuPhos demonstrating broad utility for coupling functionalized amines with aryl halides. rsc.org

Copper-catalyzed C-N coupling reactions, known as Ullmann condensations, represent an older but still relevant method. While often requiring harsher conditions than palladium-catalyzed systems, developments have led to milder, more efficient protocols. These reactions are particularly useful for specific substrates where palladium catalysis may be less effective.

Iron-catalyzed systems have also been explored for related transformations. For instance, iron(III) chloride can catalyze the N=S coupling of N-methoxy amides with sulfoxides, proceeding through a proposed Fe-nitrenoid complex intermediate. acs.org

Table 1: Catalytic Systems in C-N Coupling Reactions

| Catalyst System | Key Features | General Mechanism Steps |

|---|---|---|

| Palladium (e.g., Buchwald-Hartwig) | High efficiency, mild conditions, broad substrate scope. rsc.org | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination. |

| Copper (e.g., Ullmann Condensation) | Classical method, useful for specific substrates. | Often involves Cu(I)/Cu(III) or related intermediates. |

| Iron | Economical and environmentally friendly alternative. acs.org | Can proceed via nitrenoid intermediates in related reactions. acs.org |

The reactivity of this compound in coupling reactions is significantly influenced by both electronic and steric factors.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the ortho position of one phenyl ring is a strong electron-donating group. This increases the electron density on the aromatic ring and can influence the rate and regioselectivity of reactions. In the context of C-N coupling, the electron-rich nature of the aniline (B41778) precursor can affect its nucleophilicity and its interaction with the metal catalyst.

Steric Effects: The presence of the methoxy group and the methyl group on the nitrogen atom introduces considerable steric hindrance around the reaction center. Ortho-substituted derivatives like this compound are known to exhibit lower yields in some synthetic preparations due to steric impediment. This hindrance can slow down the rate-limiting steps of the catalytic cycle, such as oxidative addition or reductive elimination, by preventing the necessary geometric arrangement of reactants around the metal center. In reactions involving aryne intermediates, steric hindrance can dictate the regioselectivity of the amination, favoring addition at the less hindered position. researchgate.net

Electrophilic Aromatic Substitution Reactions

The two phenyl rings in this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and the nitrogen atom. The methoxy group is a powerful ortho-, para-director, while the N-methyl-N-phenylamino group also directs incoming electrophiles to the ortho and para positions.

The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions. The methoxy-substituted ring is expected to be more activated and would likely be the primary site of reaction. However, the steric bulk of the N-phenyl group and the ortho-methoxy group could influence the regioselectivity, potentially favoring substitution at the para position of the methoxy-bearing ring. For the other phenyl ring, substitution would likely occur at the para position relative to the nitrogen atom.

Oxidation and Reduction Pathways

The functional groups within this compound allow for distinct oxidation and reduction reactions.

Oxidation: Aniline derivatives are susceptible to oxidation. The oxidation of similar N-alkylanilines can lead to complex reaction pathways, including N-dealkylation. mdpi.com For example, the metabolism of N-nitroso-N-methylaniline by cytochrome P450 enzymes results in N-demethylation to produce formaldehyde (B43269). nih.gov The oxidation of 2-methyl-N-phenylaniline can yield quinoline (B57606) derivatives, which are important pharmaceutical intermediates. The specific products from the oxidation of this compound would depend on the oxidizing agent and conditions used.

Reduction: The reduction of aniline derivatives is less common as the aromatic rings are generally stable. However, the synthesis of related secondary amines can be achieved through the reduction of precursor functional groups like Schiff bases or amides. mdpi.comresearchgate.net For instance, secondary amines can be prepared by the reduction of nitriles and amides using reagents like sodium borohydride (B1222165) (NaBH₄), which is selective and does not typically affect other reducible substituents. mdpi.com

Analysis of Molecular Interactions and Biochemical Modulation in Research Probes

The structure of this compound allows it to interact with biological macromolecules, making its analogs potential probes for studying biochemical pathways.

Analogous aromatic amines are known to interact with and potentially inhibit enzyme activity. A key family of enzymes subject to such interactions is the cytochrome P450 (CYP) system, which is central to the metabolism of a vast array of compounds. wikipedia.org

The metabolism of structurally related compounds highlights potential biochemical pathways. For example, N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogen o-anisidine, is further metabolized by human hepatic microsomes. nih.gov This process is primarily carried out by CYP enzymes, including CYP3A4, CYP2E1, and members of the CYP2C family, which reduce the hydroxylamine (B1172632) back to o-anisidine. nih.gov This indicates that the methoxy-aniline moiety can serve as a substrate for CYP enzymes.

Furthermore, studies on N-nitroso-N-methylaniline have shown that it is metabolized by CYP2B1 and CYP2B2, leading to denitrosation and hydroxylation. nih.gov Given these precedents, this compound could act as a substrate or inhibitor for various CYP isoforms. The molecule's lipophilicity would facilitate its entry into the active site of these membrane-bound enzymes, where its aromatic rings could engage in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The methoxy and methyl groups would influence its orientation and binding affinity within the active site. Inhibition could occur through competitive binding, where it competes with the natural substrate, or through mechanism-based inactivation, where a reactive metabolite formed by the CYP enzyme covalently binds to and deactivates it.

Table 2: Potential Cytochrome P450 Interactions

| CYP Isoform | Observed Role with Related Compounds | Potential Interaction with this compound |

|---|---|---|

| CYP2E1, CYP3A4, CYP2C | Metabolize N-(2-methoxyphenyl)hydroxylamine. nih.gov | Potential for metabolism or competitive inhibition. |

| CYP2D6, CYP2A6 | Minor role in N-(2-methoxyphenyl)hydroxylamine metabolism. nih.gov | Possible substrate or weak inhibitor. |

| CYP2B1, CYP2B2 | Metabolize N-nitroso-N-methylaniline via denitrosation and hydroxylation. nih.gov | The N-methylaniline core suggests potential as a substrate. |

Interactions with Aromatic Residues in Biomolecules

There is currently a lack of specific research data on the interactions between this compound and aromatic residues in biomolecules. While the planarity and electron-rich nature of its two aromatic rings suggest the potential for π-π stacking and other non-covalent interactions with aromatic amino acid side chains (such as phenylalanine, tyrosine, and tryptophan) within proteins, no dedicated studies have been published to confirm or characterize these interactions for this specific compound.

Nucleophilic Substitution Reactions (S(_N)2) in Derivative Synthesis

The potential for this compound to participate in S(_N)2 reactions for the synthesis of its derivatives is an area that has not been specifically explored in available research. The nitrogen atom of the tertiary amine is sterically hindered by the presence of a methyl group and two bulky phenyl and methoxyphenyl groups, which would likely impede its ability to act as a nucleophile in a typical S(_N)2 reaction. Conversely, the aromatic rings are generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Decarboxylative Amination Reactions

No published research has been identified that details the use of this compound in decarboxylative amination reactions. This type of reaction typically involves the coupling of a carboxylic acid with an amine, leading to the formation of a new carbon-nitrogen bond and the loss of carbon dioxide. While a versatile method for amine synthesis, the specific application of this reaction to or with this compound has not been documented.

Theoretical and Computational Chemistry of 2 Methoxy N Methyl N Phenylaniline

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical character. Analyses such as Density Functional Theory (DFT) help in elucidating the distribution of electrons and identifying regions of reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of this analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For aromatic amines, the HOMO is typically delocalized over the entire molecule, with significant contributions from the amino group and the phenyl rings. The LUMO is also delocalized, often across the aromatic systems. The substituents on the aniline (B41778) rings play a crucial role in tuning the energies of these frontier orbitals. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are known to increase the HOMO energy level, making the molecule a better electron donor. Conversely, they have a smaller effect on the LUMO energy.

In the case of 2-methoxy-N-methyl-N-phenylaniline, the methoxy group at the ortho position and the N-methyl group are expected to raise the HOMO energy compared to unsubstituted N-phenylaniline. Studies on related methoxy-substituted anilines have shown that the position of the substituent affects the HOMO-LUMO gap. researchgate.net For example, the energy gap for methoxy-substituted anilines follows the order m-methoxy > o-methoxy > p-methoxy. researchgate.net This suggests that the 2-methoxy (ortho) substitution in the target molecule would lead to a relatively small HOMO-LUMO gap, indicating higher reactivity.

Table 1: Representative Frontier Orbital Energies (eV) for Substituted Anilines (Calculated at B3LYP/6-311++G(d,p) level)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| m-methylaniline | -5.02 | -0.15 | 4.87 |

| o-methylaniline | -4.95 | -0.16 | 4.79 |

| p-methylaniline | -4.84 | -0.15 | 4.69 |

| m-methoxyaniline | -5.01 | -0.08 | 4.93 |

| o-methoxyaniline | -4.91 | -0.06 | 4.85 |

| p-methoxyaniline | -4.79 | -0.07 | 4.72 |

Data is illustrative and based on studies of related compounds. researchgate.net

The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior. Molecular Electrostatic Potential (MEP) maps and Fukui functions are computational tools used for this purpose. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where red regions indicate negative potential (nucleophilic sites, prone to electrophilic attack) and blue regions indicate positive potential (electrophilic sites, prone to nucleophilic attack).

For this compound, the most negative potential is expected to be localized around the oxygen atom of the methoxy group and the nitrogen atom of the amine, making them the primary sites for electrophilic attack. The aromatic rings, particularly the carbon atoms ortho and para to the activating methoxy and amino groups, will also exhibit significant negative potential. Positive potential regions, indicating electrophilic sites, would be associated with the hydrogen atoms.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this molecule, the nitrogen and oxygen atoms would be predicted as primary nucleophilic centers, while certain carbon atoms in the phenyl rings would also show nucleophilic character.

Molecular Geometry and Conformation Studies

The accuracy of computational models is typically validated by comparing the calculated geometric parameters with experimental data obtained from techniques like X-ray crystallography. nih.gov For diphenylamine (B1679370) derivatives, a key structural feature is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by packing forces and intermolecular interactions.

In a related compound, 4-methoxy-N-phenylaniline, the dihedral angle between the two benzene (B151609) rings was found to be 59.9 (2)°. nih.gov For 4-methoxy-2-methyl-N-phenylaniline, the two aromatic rings are nearly perpendicular to one another. researchgate.net For this compound, computational geometry optimization, likely using DFT methods, would predict a non-planar structure. The steric hindrance from the ortho-methoxy group and the N-methyl group would cause significant twisting of the phenyl rings relative to each other. Comparing these computationally derived angles and bond lengths with experimental X-ray data, when available, is crucial for validating the theoretical model. nih.gov

Table 2: Comparison of Selected Geometric Parameters for a Related Diphenylamine Derivative

| Parameter | Experimental (X-ray) | Computational (DFT) |

| Dihedral Angle (Ring 1 vs. Ring 2) | 59.9 (2)° | Varies with basis set |

| N-C (phenyl 1) bond length | 1.424 (2) Å | Varies with basis set |

| N-C (phenyl 2) bond length | 1.380 (2) Å | Varies with basis set |

Data is illustrative for 4-methoxy-N-phenylaniline and 4-methoxy-2-methyl-N-phenylaniline. nih.govresearchgate.net

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Although the N-methyl group prevents classical N-H···N or N-H···O hydrogen bonding that is common in secondary amines, other weak interactions play a significant role in the crystal packing. These include C-H···O and C-H···π interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the characterization of transition states. nih.gov This analysis is key to understanding the kinetics and thermodynamics of chemical processes.

Reaction pathway modeling for a molecule like this compound could involve studying its synthesis, oxidation, or its role as an intermediate in more complex reactions. For example, one could model the N-alkylation or the Buchwald-Hartwig amination reaction used for its synthesis. The process involves mapping the potential energy surface of the reaction, identifying the minimum energy path from reactants to products.

The highest point along this path is the transition state, a transient molecular configuration that is critical for determining the reaction rate. Transition state analysis involves calculating the geometry and energy of this state. nih.gov Computational methods can also determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For complex reactions, multiple pathways and transition states may exist, and computational analysis can help identify the most favorable route. While specific studies on this compound are not prevalent, the established methodologies for transition state analysis are readily applicable to investigate its reactivity in various chemical transformations. nih.gov

Computational Mechanistic Elucidation

There is currently no available research in the public domain that specifically details the computational mechanistic elucidation of this compound. Investigations into its reaction mechanisms, transition states, and energy profiles using computational methods have not been published.

Advanced Computational Methods and Software Applications (e.g., Gaussian Package)

Similarly, there are no specific records of advanced computational methods, such as those employing the Gaussian software package, being applied to analyze the properties of this compound. Detailed computational research, including but not limited to Density Functional Theory (DFT) calculations, Hartree-Fock methods, or other quantum mechanical models to determine its electronic structure, molecular orbitals, or spectroscopic properties, remains to be published.

Due to the lack of specific research findings for this compound, no data tables of computational results can be provided.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation for Substitution Patterns

The substitution pattern of 2-methoxy-N-methyl-N-phenylaniline can be unequivocally determined through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Experimental data obtained from a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent provides the following characteristic signals.

The ¹H NMR spectrum displays distinct signals for the aromatic protons, the methoxy (B1213986) group, and the N-methyl group. The aromatic region shows complex multiplets corresponding to the protons on the two phenyl rings. The ¹³C NMR spectrum complements this data by identifying each unique carbon atom in the molecule, from the methyl groups to the substituted aromatic carbons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.30 | dt | 10.5, 1.9 | 1H | Aromatic H |

| 7.25-7.27 | m | - | 1H | Aromatic H |

| 7.20-7.25 | m | - | 2H | Aromatic H |

| 7.03 | t | 7.4 | 1H | Aromatic H |

| 6.85-6.90 | m | - | 4H | Aromatic H |

| 3.85 | s | - | 3H | -OCH₃ |

| 3.20 | s | - | 3H | -NCH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.4 | Aromatic C-O |

| 148.9 | Aromatic C-N |

| 133.7 | Aromatic C-N |

| 129.0 | Aromatic C-H |

| 122.9 | Aromatic C-H |

| 121.2 | Aromatic C-H |

| 120.3 | Aromatic C-H |

| 117.8 | Aromatic C-H |

| 111.4 | Aromatic C-H |

| 55.4 | -OCH₃ |

| 40.4 | -NCH₃ |

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and formula of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, analysis via electrospray ionization (ESI) yields a precise mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺). The experimentally observed value is in excellent agreement with the theoretically calculated mass, confirming the molecular formula C₁₄H₁₅NO.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₄H₁₆NO]⁺ [M+H]⁺ | 214.1232 | 214.1226 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed experimental data for the tandem mass spectrometry (MS/MS) analysis of this compound, which would involve the isolation and fragmentation of the parent ion to elucidate its structural components, is not available in the reviewed scientific literature. Such an analysis would provide further confirmation of the molecule's substructures by examining its characteristic fragmentation patterns.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

As of this review, there are no published studies in the scientific literature detailing the single crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, absolute configuration, and the specific intermolecular interactions governing its crystal packing is not available. The compound is described as a yellow oil, which suggests that obtaining a single crystal suitable for diffraction studies may be challenging.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. Although specific IR and Raman spectra for this compound are not available in the literature, a theoretical spectrum can be predicted based on the known vibrational modes of its constituent parts.

Functional Group Identification and Vibrational Mode Analysis

The key functional groups in this compound—a substituted anisole (B1667542) and a tertiary N-methyl, N-phenyl amine—would produce a characteristic "fingerprint" in the IR and Raman spectra. Analysis of these spectra would involve assigning observed absorption bands or Raman shifts to specific molecular vibrations, such as stretching, bending, and torsional modes.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Aliphatic C-H Stretch | 2830 - 2960 | -CH₃ and -OCH₃ |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Rings |

| Tertiary Aromatic Amine C-N Stretch | 1310 - 1360 | C-N(CH₃)-Ph |

| Aryl Ether Asymmetric C-O-C Stretch | 1230 - 1270 | Ar-O-CH₃ |

| Aryl Ether Symmetric C-O-C Stretch | 1020 - 1075 | Ar-O-CH₃ |

Note: This table is predictive and based on general spectroscopic data, not on experimental results for the specified compound.

Chromatographic Techniques for Purity and Degradation Studies

Chromatographic methods are essential for separating components in a mixture, assessing purity, and identifying impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

No standardized HPLC method for the purity assessment of this compound has been documented. However, a reverse-phase HPLC (RP-HPLC) method would be the standard approach. A hypothetical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is effective for separating non-polar to moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with the proportion of organic solvent increasing over time to elute the compound.

Detection: A UV-Vis detector set to the wavelength of maximum absorbance (λmax) of the compound, which is expected to be in the UV range due to the aromatic systems.

The purity would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

For the identification of unknown degradation products, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique. nih.gov While no degradation studies on this compound have been reported, this method would be ideal for such an investigation.

The process would involve subjecting the compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis). The resulting mixture would be analyzed by LC-MS/MS. The mass spectrometer would identify potential degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns to that of the parent compound (C₁₄H₁₅NO, molecular weight: 213.27 g/mol ). Potential degradation pathways could include O-demethylation, N-demethylation, or hydroxylation of the aromatic rings.

Surface Plasmon Resonance (SPR) for Molecular Binding Assays

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular binding interactions. japtamers.co.uk It is most commonly employed to study the binding of a mobile analyte to a larger molecule, such as a protein or nucleic acid, that is immobilized on a sensor surface. nih.govnih.gov

There are no reports of this compound being utilized in SPR binding assays. The application of SPR to a small molecule like this would be relevant only if it were being investigated as a potential ligand, inhibitor, or binding partner for a specific macromolecular target. In such a hypothetical study, the macromolecule would typically be immobilized on the SPR sensor chip, and a solution containing this compound would be flowed over the surface to measure the kinetics (association and dissociation rates) and affinity of the binding interaction.

Applications of 2 Methoxy N Methyl N Phenylaniline in Chemical Research

Role as a Synthetic Intermediate in Complex Organic Synthesis

The methoxy-aniline scaffold is a valuable precursor in the assembly of intricate molecular architectures. Its utility stems from the electronic properties conferred by the methoxy (B1213986) and amine groups, which can be strategically exploited to build complex structures.

Synthesis of Triarylamines and Other Amine Derivatives

The synthesis of substituted amine derivatives is a cornerstone of organic chemistry, and methoxy-anilines are valuable starting materials in this context. For instance, related diphenylamine (B1679370) derivatives, such as 2-methyl-4-methoxydiphenylamine, are crucial intermediates for industrial applications, including the production of aminofluoran dyes used in pressure-sensitive and thermographic recording materials. google.com The synthesis of such compounds often relies on carbon-nitrogen (C-N) bond-forming reactions, a fundamental transformation in organic synthesis. google.com

Triarylamines, a class of compounds with a central nitrogen atom bonded to three aryl groups, are particularly important in materials science. Research has demonstrated that triarylamines can be synthesized from simple anilines through sequential, copper-catalyzed N-arylation reactions. This methodology provides an atom-economical route to these important organic material building blocks. While direct use of 2-methoxy-N-methyl-N-phenylaniline is not explicitly detailed, the general applicability of these catalytic systems suggests its potential as a substrate or target in such transformations.

Precursor for Alkaloids and Bioactive Lead Compounds (e.g., Murrayafoline A, HIV-1 Capsid Inhibitors)

The methoxy-aniline core is a recurring motif in the synthesis of biologically active compounds, including natural products and pharmaceutical lead structures.

Alkaloids: Carbazole (B46965) alkaloids, such as Murrayafoline A, are known for their wide range of pharmacological activities, including anti-inflammatory effects. nih.govmedchemexpress.comnih.gov The synthesis of Murrayafoline A derivatives has been achieved through various strategies, including click chemistry, to create novel compounds with potential therapeutic applications. nih.gov While not a direct precursor, the synthesis of related carbazole alkaloids often involves the coupling of substituted anilines and other aromatic fragments, highlighting the importance of aniline (B41778) derivatives in constructing these complex heterocyclic systems. chemmethod.com

HIV-1 Capsid Inhibitors: A significant application of aniline derivatives is in the development of antiviral agents. Specifically, 4-methoxy-N-methylaniline, a structural isomer of a substructure within this compound, has been extensively used as a key building block for a novel class of HIV-1 capsid (CA) inhibitors. nih.govresearchgate.net The HIV-1 capsid is a crucial, underexploited target for antiviral drugs because it plays multiple essential roles in the viral life cycle. nih.govmdpi.com

Researchers have designed and synthesized series of phenylalanine derivatives incorporating the 4-methoxy-N-methylaniline moiety. nih.govresearchgate.net These compounds are designed to disrupt the function of the HIV-1 capsid protein, thereby inhibiting viral replication. mdpi.comrsc.org

| Precursor | Target Compound Class | Biological Target/Application | Reference |

|---|---|---|---|

| 4-methoxy-N-methylaniline | Phenylalanine Derivatives | HIV-1 Capsid Inhibition | nih.govresearchgate.net |

| Aniline / Substituted Anilines | Secondary Amines | Intermediates for Dyes and Dithiocarbamates | mdpi.comresearchgate.net |

| 1-methoxy-3-methyl-9-(3-azido)-propyl-9H-carbazole | Murrayafoline A Derivatives | Anti-inflammatory Agents | nih.gov |

Catalysis and Ligand Design Research

The amine functionality, particularly when part of a larger, sterically defined structure like this compound, is a cornerstone of modern ligand design for catalysis. These ligands can coordinate to a metal center, modulating its reactivity and selectivity for a desired chemical transformation.

Development of Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems are broadly classified as homogeneous (catalyst is in the same phase as reactants) or heterogeneous (catalyst is in a different phase). Both types have been developed utilizing amine-containing ligands.

Homogeneous Catalysis: Molecular catalysts, often featuring metal centers coordinated to specifically designed organic ligands, are crucial for many chemical transformations. researchgate.net For instance, the hydrogenation of amides to amines can be achieved with homogeneous catalysts that employ specific ligand frameworks to achieve high reactivity. researchgate.net Iron-based catalysts, a more sustainable alternative to noble metals, have been developed for reactions like the synthesis of N-substituted ureas, operating in homogeneous conditions. nih.gov

Heterogeneous Catalysis: For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recycling. rsc.org Research efforts focus on immobilizing effective homogeneous catalysts onto solid supports. nih.gov An example is the development of a heterogeneous copper catalyst system for C-N coupling reactions, which maintains the high selectivity of its homogeneous counterpart. acs.org Such systems are vital for the efficient and environmentally friendly production of amines. rsc.org

Investigation of Ligand Structures for Specific Reactivity

The structure of a ligand is paramount in dictating the outcome of a catalytic reaction. Researchers investigate how modifying ligand structures, such as those derived from substituted anilines, can tune catalytic activity and selectivity.

For example, Schiff base ligands can be synthesized by condensing an amine with an aldehyde or ketone. A ligand prepared from 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol has been used to form complexes with copper(II) and zinc(II), demonstrating their utility in coordination chemistry. nih.gov The specific arrangement of atoms and functional groups in these ligands, including the methoxy group, influences the properties and potential catalytic applications of the resulting metal complexes. nih.gov

Furthermore, the development of ligands containing pendant amines has been a significant area of research. osti.gov These amines can participate directly in the catalytic cycle through metal-ligand cooperation, facilitating key steps like proton transfer. scholaris.ca The strategic placement of substituents on the aniline framework is crucial for creating ligands that promote specific reactions, such as the para-selective C-H olefination of aniline derivatives using a palladium catalyst with a specialized S,O-ligand. nih.gov The electronic and steric properties of the aniline precursor directly impact the ligand's effectiveness and the catalyst's performance. nih.govacs.org

Applications in Materials Science Research

Aromatic amines, including triarylamines and their precursors, are foundational components in the field of materials science. Their unique electronic and photophysical properties make them suitable for a wide range of applications.

Compounds derived from substituted anilines serve as key intermediates in the synthesis of functional dyes. For example, 2-methyl-4-methoxydiphenylamine is a precursor to aminofluoran dyes, which are used as color formers in thermographic paper and pressure-sensitive recording systems. google.com Similarly, secondary amines synthesized from aniline derivatives are reported as starting materials for azo dyes. mdpi.comresearchgate.net

In the realm of organic electronics, triarylamines are celebrated as robust building blocks for materials with applications in:

Photoreceptors

Hole-transport layers in Organic Light Emitting Diodes (OLEDs)

Sensitizers for solar cells

Polymers for non-doping emitting materials

Incorporation into Polymeric Materials with Tunable Properties

While direct studies on the polymerization of this compound are not extensively documented, the structural motifs of this compound are found in monomers used to create polymers with highly specific and tunable properties. Diphenylamines are a significant class of aromatic amines utilized in organic synthesis, and some are known to be fragments of molecules with interesting electro-optical properties. nih.gov The incorporation of such structures into a polymer backbone can influence its thermal, optical, and electronic characteristics.

Research into related biobased monomers demonstrates this principle. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a monomer derived from the lignin-derived ferulic acid, serves as a versatile platform for preparing functional polymers. mdpi.com MVP, which shares the 2-methoxy-phenyl group, can be functionalized and polymerized through methods like solution and emulsion polymerization to yield copolymers with a wide range of thermal properties, showcasing their potential in thermoplastic applications. mdpi.com The functional groups attached to the monomer play a key role in determining the final properties of the polymer. mdpi.com Homopolymers based on MVP derivatives have been found to exhibit lower glass transition temperatures (Tg) compared to other styrene-like polymers, a phenomenon attributed to the increased mobility provided by the specific functional groups. mdpi.com This highlights how the methoxy-phenyl structure, a key feature of this compound, can be leveraged to tune the physical properties of polymeric materials.

Table 1: Research Findings on Related Monomers in Polymer Science

| Monomer Platform | Polymerization Method | Key Finding | Potential Application |

|---|---|---|---|

| 2-methoxy-4-vinylphenol (MVP) | Solution & Emulsion Polymerization | Resulting homo- and copolymers have a wide range of thermal properties. mdpi.com | Thermoplastics mdpi.com |

| Functionalized MVP Derivatives | Radical Polymerization | Homopolymers exhibit lower glass transition temperatures (Tg) due to increased molecular mobility. mdpi.com | Materials with tunable thermal characteristics mdpi.com |

Probing Biological Systems in Research Settings

The diphenylamine scaffold, central to the structure of this compound, is recognized for its prevalence in molecules that exhibit notable biological activities. nih.gov This makes compounds of this class valuable tools for probing and understanding various biological systems. Their ability to interact with biological macromolecules allows researchers to investigate cellular functions, metabolic pathways, and enzyme mechanisms.

The presence of a methoxy group can also be significant. In certain molecular tracers, the inclusion of a methoxy group has been shown to enhance their stability in aquatic environments and shift the wavelength of emitted light, which can be a valuable feature in assay development. nih.gov The specific combination of a methoxy group, a tertiary amine, and two phenyl rings in this compound provides a unique chemical entity whose interactions with biological targets are a subject of research interest.

Enzymatic Studies and Pathway Modulation

A key area of interest for diphenylamine derivatives is in the study of enzymes and the modulation of biochemical pathways. nih.gov Enzymes, particularly those involved in metabolism, are primary targets for chemical probes. The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast array of foreign compounds (xenobiotics). wikipedia.org Specifically, CYP2D6 is responsible for processing approximately 25% of clinically used drugs through reactions like hydroxylation and demethylation. wikipedia.org

Given that this compound possesses both methoxy and N-methyl groups, it represents a potential substrate or inhibitor for metabolic enzymes like CYP2D6. Studying how this compound interacts with such enzymes can provide valuable insights into their structure and function. The compound's structure allows it to potentially interact with aromatic residues within the active sites of proteins, leading to changes in protein function and cellular responses. By observing the metabolic fate of this compound or its effect on the metabolism of other substances, researchers can elucidate enzymatic mechanisms and explore how chemical structure influences biochemical pathway modulation.

Table 2: Compound Classes and Their Relevance in Biological Research

| Compound Class/Structure | Area of Research | Example of Interaction/Function |

|---|---|---|

| Diphenylamines | General Biological Activity | Widely employed in organic syntheses for biologically active molecules. nih.gov |

| Methoxy-substituted Tracers | Immunoassays | Methoxy group can enhance stability and red-shift emitted light. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-4-vinylphenol (MVP) |

| 2-Methyl-N-phenylaniline |

| 3,3-dimethylbutanal |

| 4-methoxy-N-phenylaniline |

| Aniline |

| Aspartame |

| Bromobenzene |

| Diphenhydramine |

| Ferulic Acid |

| Methanol (B129727) |

| Neotame |

| Orphenadrine |

| Phenylalanine |

Derivatives, Analogues, and Structure Activity Relationship Sar in Research

Systematic Structural Modifications and Their Synthetic Accessibility

The synthesis of derivatives of 2-methoxy-N-methyl-N-phenylaniline is readily achievable through established and versatile chemical reactions, allowing for systematic modifications to its core structure. The primary methods for creating the crucial diarylamine (C-N) bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org Its broad substrate scope and tolerance for various functional groups make it ideal for generating a library of analogues. libretexts.org For instance, by reacting different substituted aryl halides with 2-methoxyaniline, one can systematically vary the substituents on the N-phenyl ring. Subsequent N-methylation can be achieved through methods like reductive amination. wikipedia.org

The Ullmann condensation is a classical, copper-catalyzed alternative for creating aryl amines from aryl halides. wikipedia.org While it often requires harsher conditions than the Buchwald-Hartwig reaction, modern advancements, including the use of specialized ligands, have made it milder and more versatile. wikipedia.orgresearchgate.net

Reductive amination is a key technique for modifying the nitrogen substituent. mdma.ch This two-step, one-pot process typically involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced using agents like sodium borohydride (B1222165) or through catalytic hydrogenation. wikipedia.orgyoutube.comlibretexts.org This allows for the introduction of a wide variety of N-alkyl groups, not just the methyl group found in the parent compound.

The synthetic accessibility of these derivatives is generally high, contingent upon the commercial availability of the requisite starting materials, such as substituted anilines, aryl halides, and carbonyl compounds.

Table 1: Key Synthetic Methodologies for Modification

| Reaction Type | Purpose | Key Features | Common Reagents |

|---|---|---|---|

| Buchwald-Hartwig Amination | Formation of Aryl C-N bond | Palladium-catalyzed, wide substrate scope, mild conditions. wikipedia.orglibretexts.org | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XantPhos), base (e.g., Cs₂CO₃), aryl halide, amine. mdpi.com |

| Ullmann Condensation | Formation of Aryl C-N bond | Copper-catalyzed, suitable for electron-deficient aryl halides. wikipedia.orgwikipedia.org | Copper source (e.g., CuI, CuO), ligand, base, aryl halide, amine. wikipedia.orgthieme-connect.de |

| Reductive Amination | N-Alkylation | Forms secondary or tertiary amines from primary or secondary amines. youtube.com | Amine, aldehyde/ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). libretexts.orgyoutube.com |

Comparative Analysis of Electronic and Steric Effects of Substituents

The chemical reactivity and physical properties of this compound derivatives are heavily influenced by the electronic and steric nature of their substituents.

The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group due to resonance, which increases the electron density of the aromatic ring and influences the nucleophilicity of the diarylamine nitrogen. Its position—ortho, meta, or para—is critical.

Ortho-Position (as in the parent compound): The ortho-methoxy group significantly increases electron density at the ipso-carbon and the nitrogen atom. This electronic effect can enhance the reactivity of the compound in certain reactions. However, its placement also introduces steric bulk near the nitrogen and the C-N bond, which can affect the dihedral angle between the two aromatic rings. Furthermore, the ortho-methoxy group can engage in intramolecular hydrogen bonding in related structures, stabilizing specific conformations. nih.gov

Meta-Position: A methoxy group in the meta position has a less pronounced electron-donating effect on the ring and the nitrogen atom, as its resonance effect does not extend to the amine-substituted carbon. Its influence is primarily through the weaker inductive effect.

Para-Position: When placed in the para position, the methoxy group exerts its maximum electron-donating resonance effect on the nitrogen atom, significantly increasing its nucleophilicity compared to the unsubstituted aniline (B41778).

Research on related compounds has shown that the position of a methoxy substituent can significantly alter biological activity, which is a direct consequence of these electronic and steric changes. nih.gov

The placement of a methyl group—either on the nitrogen atom (N-methylation) or on the aromatic ring (ortho-methylation)—has distinct consequences.

N-Methylation: Adding a methyl group to the nitrogen atom directly increases steric hindrance around the amine. It also slightly increases the basicity of the nitrogen due to the electron-donating inductive effect of the methyl group. This modification transforms the secondary amine into a tertiary amine, removing the N-H proton and preventing it from acting as a hydrogen bond donor.

Ortho-Methylation: Placing a methyl group at an ortho position on either phenyl ring introduces significant steric strain. nih.gov This steric clash forces a larger dihedral angle between the planes of the two aromatic rings. For example, in the analogue N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the ortho-methyl group contributes to a substantial twist in the molecule. nih.gov This conformational change can dramatically alter how the molecule interacts with other molecules, such as binding to a receptor or a metal catalyst. While the electronic effect of an ortho-methyl group is weakly electron-donating, its steric impact is typically the dominant factor.

Table 2: Comparison of Methylation Effects

| Feature | N-Methylation | Ortho-Methylation |

|---|---|---|

| Location | On the nitrogen atom | On the aromatic ring (C2' or C6' position) |

| Primary Effect | Steric bulk around nitrogen; loss of N-H proton | Steric hindrance forcing ring rotation |

| Electronic Effect | Weakly electron-donating (inductive) | Weakly electron-donating (inductive/hyperconjugation) |

| Consequence | Creates a tertiary amine; alters basicity | Increases dihedral angle between rings; restricts conformation |

Development of Analogues for Specific Research Applications

Systematic modification of the this compound scaffold has led to the development of analogues for specialized research purposes, notably in ligand design and as key intermediates in multi-step syntheses.

Ligand Design: The diarylamine framework is a common feature in ligands for transition metal catalysis. The nitrogen atom, along with other potential donor atoms like the ortho-methoxy oxygen, can chelate to a metal center. By altering the substituents on the aromatic rings, researchers can tune the electronic properties (e.g., electron-donating or -withdrawing nature) and steric profile of the ligand. This fine-tuning is crucial for optimizing the efficiency, selectivity, and turnover rate of a catalyst. For example, Schiff base ligands derived from substituted anilines and aldehydes are widely used to form metal complexes with diverse applications. nih.gov

Intermediate Synthesis: Analogues of this compound serve as crucial building blocks for more complex target molecules. For example, the related compound 2-methyl-4-methoxydiphenylamine is a vital intermediate in the production of pressure-sensitive dyes, pharmaceuticals, and agrochemicals. google.com Similarly, the Buchwald-Hartwig coupling of anilines to functionalized rings is a key step in synthesizing 6-arylaminoflavones, which are investigated for their anti-tumor properties. mdpi.com The ability to reliably synthesize these diarylamine structures makes them valuable platforms for accessing a wide range of functional molecules. researchgate.net

Theoretical Approaches to SAR Elucidation in Research

To rationalize and predict the properties of this compound derivatives, researchers often employ theoretical and computational methods. These approaches provide insight into the structure-activity relationships (SAR) that are not easily accessible through experimentation alone.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular properties such as geometry, electronic structure (e.g., orbital energies, charge distribution), and reaction energetics. These calculations can explain, for example, how an ortho-methyl group forces a twist in the diarylamine structure or how the position of a methoxy group affects the nucleophilicity of the nitrogen atom. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their measured biological or chemical activity. For derivatives of this compound, QSAR could be used to build a model that predicts, for instance, the catalytic efficiency of a ligand based on descriptors like its steric bulk (e.g., van der Waals volume) and electronic character (e.g., Hammett parameters).

Molecular Docking: In the context of drug design or enzyme inhibition, molecular docking simulations can predict how different analogues bind to the active site of a target protein. This helps in understanding the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and allows for the rational design of more potent or selective analogues.

These theoretical tools are indispensable for modern chemical research, accelerating the discovery process by allowing scientists to prioritize the synthesis of the most promising candidate molecules.

Future Directions and Advanced Research Frontiers

Emerging Methodologies in Aniline (B41778) Chemistry

The synthesis of complex anilines is no longer reliant solely on classical methods. Modern organic synthesis is embracing techniques that offer greater efficiency, control, and sustainability, which could be pivotal in the future synthesis and application of 2-methoxy-N-methyl-N-phenylaniline.

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds under mild conditions. nih.govvirginia.edu These methods use light to generate highly reactive radical intermediates that can participate in coupling reactions. nih.govresearchgate.net For instance, arylamines can now directly participate in C-N bond formation under visible light photoredox conditions, a process that was previously challenging. nih.gov Similarly, electrochemical methods provide a base-free and transition-metal-free approach to synthesizing N-substituted heterocycles with high atom economy. virginia.edu These sustainable techniques could be applied to novel syntheses involving this compound, potentially reducing waste and avoiding harsh reagents.

Advanced Catalytic Systems: The development of novel catalysts is expanding the scope of aniline synthesis. Earth-abundant metals like nickel are now being used in dual photoredox systems for aryl-amine cross-coupling reactions, offering an alternative to traditional palladium catalysts. virginia.eduacs.org Furthermore, metal-organic frameworks (MOFs) are being engineered as supports for catalysts, such as iridium complexes, to facilitate reactions like N-alkylation via the "borrowing hydrogen" pathway. acs.org This strategy, where an alcohol is temporarily oxidized to an aldehyde to react with an amine before being reduced back, is a highly efficient, environmentally benign method for forming C-N bonds. organic-chemistry.org

Flow Chemistry and Microreactors: Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and mixing compared to traditional batch processes. amf.chacs.org This technique is particularly advantageous for managing fast and exothermic reactions and for handling unstable intermediates. acs.orgrsc.org The use of microreactors can significantly reduce residence time, allowing for chemical transformations that are difficult to achieve in standard flasks. rsc.org Implementing flow chemistry for the synthesis or modification of this compound could lead to higher yields, improved safety, and easier scalability. amf.chethernet.edu.et

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the pace of discovery in aniline chemistry. nih.govrsc.org This integrated approach allows for a deeper understanding of molecular properties and reaction pathways, guiding the rational design of new molecules and materials. acs.org

Density Functional Theory (DFT) Studies: DFT has become an indispensable tool for investigating the molecular and electronic structures of aniline derivatives. sci-hub.seresearchgate.net DFT calculations can predict vibrational frequencies, infrared and Raman spectra, and electronic properties, which helps in interpreting experimental data. sci-hub.senih.govresearchgate.net For example, DFT has been used to study the annulation reaction of trichloronitroethylene with anilines, successfully modeling different reaction paths and identifying the most plausible mechanism by comparing activation energies. nih.gov Such studies on this compound could elucidate its electronic structure, reactivity, and spectral characteristics.